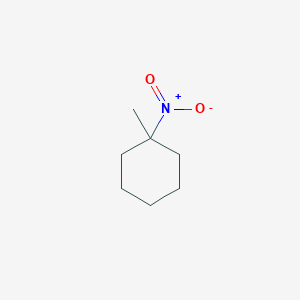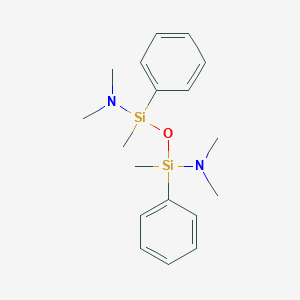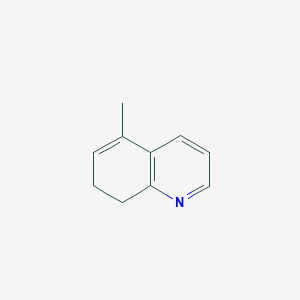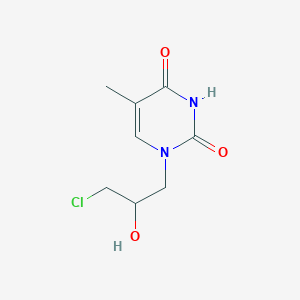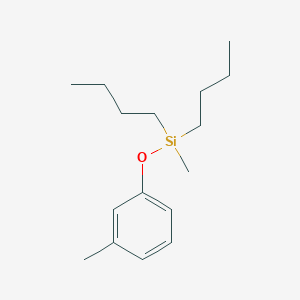
Dibutyl(methyl)(3-methylphenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(methyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi It is a silane derivative where the silicon atom is bonded to two butyl groups, one methyl group, and one 3-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-methylphenol+dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Dibutyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to silanes with different substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new nucleophilic groups replacing the phenoxy group.
科学的研究の応用
Dibutyl(methyl)(3-methylphenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
作用機序
The mechanism of action of dibutyl(methyl)(3-methylphenoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial for its applications in modifying surfaces and enhancing the properties of materials.
類似化合物との比較
Similar Compounds
- Dibutyl(methyl)(2-methylphenoxy)silane
- Dibutyl(methyl)(4-methylphenoxy)silane
- Dimethyl(3-methylphenoxy)silane
Uniqueness
Dibutyl(methyl)(3-methylphenoxy)silane is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
特性
CAS番号 |
59280-28-3 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC名 |
dibutyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-12-18(4,13-8-6-2)17-16-11-9-10-15(3)14-16/h9-11,14H,5-8,12-13H2,1-4H3 |
InChIキー |
MRYMTJUQXRVDHZ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
